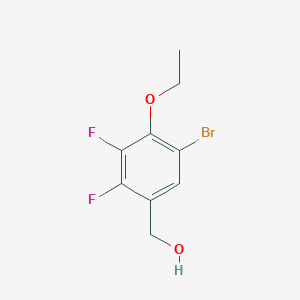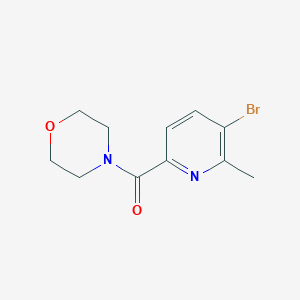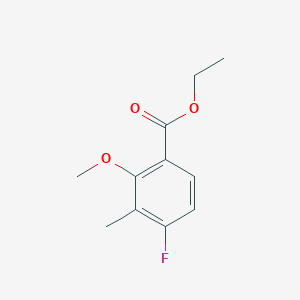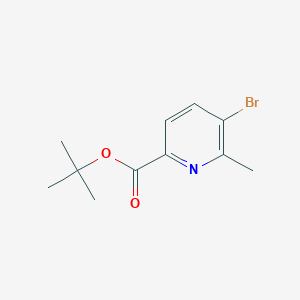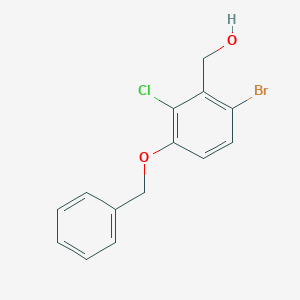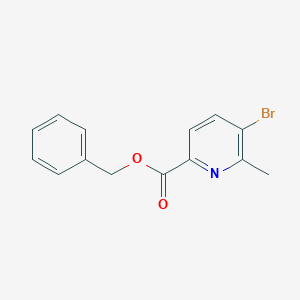
Benzyl 5-bromo-6-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Benzyl 5-bromo-6-methylpicolinate binds to proteins and other organic molecules through its bromine atoms, which form hydrogen bonds with the target molecules. The bromine atoms also interact with the hydrophobic regions of the molecules, allowing this compound to bind to them in a non-covalent manner. This mechanism of action allows this compound to bind to a wide range of molecules, making it a useful tool in the study of biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of heavy metals on the body, as well as the effects of drugs and other compounds on the body. In addition, this compound has been used to study the structure and function of proteins, as well as to study the effects of environmental toxins on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Benzyl 5-bromo-6-methylpicolinate in laboratory experiments is its ability to bind to proteins and other organic molecules. This makes it a useful tool for studying the structure and function of proteins, as well as for studying the effects of drugs and other compounds on the body. However, this compound has some limitations, such as its relatively short half-life, which can make it difficult to use in long-term experiments. In addition, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for Benzyl 5-bromo-6-methylpicolinate. One potential direction is to use it in the study of the effects of environmental toxins on the body. Another potential direction is to use it in the study of the structure and function of proteins. In addition, this compound could be used in the study of drug design and enzyme inhibition. Finally, this compound could be used in the study of the biochemical and physiological effects of drugs and other compounds.
Méthodes De Synthèse
Benzyl 5-bromo-6-methylpicolinate is synthesized by reacting 5-bromo-6-methylpicolinic acid with benzyl bromide in an aqueous solution. The reaction proceeds in two steps: first, the bromide ion is displaced from the benzyl bromide to form a bromonium ion; second, the bromonium ion reacts with the 5-bromo-6-methylpicolinic acid to form the this compound. The reaction is carried out at room temperature and takes about two hours to complete.
Applications De Recherche Scientifique
Benzyl 5-bromo-6-methylpicolinate has been used in a variety of scientific research applications, including drug design, protein-ligand binding studies, and enzyme inhibition studies. It has also been used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, this compound has been used to study the effects of environmental toxins, such as heavy metals, on the body.
Safety and Hazards
The safety information available indicates that Benzyl 5-bromo-6-methylpicolinate has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . More detailed safety and hazard information can be found in the MSDS .
Propriétés
IUPAC Name |
benzyl 5-bromo-6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-12(15)7-8-13(16-10)14(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQYXBGGXOOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)
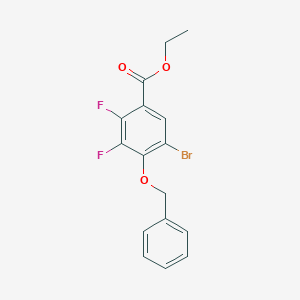
![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)
